
Tpi-287
Description
Contextualization within the Taxane and Abeotaxane Compound Class
TPI-287 is classified as a novel semi-synthetic microtubule inhibitor belonging to the taxane diterpenoid family, specifically the abeotaxane class cnspharma.comsec.gov. Traditional taxanes, such as paclitaxel and docetaxel, are naturally occurring compounds originally isolated from the bark of the Yew tree (genus Taxus) cnspharma.comwikipedia.org. These agents are well-established chemotherapeutic drugs that exert their cytotoxic effects by binding to tubulin and promoting the stabilization of microtubules, thereby disrupting cell division cnspharma.comwikipedia.org.
Abeotaxanes represent a class of taxoid molecules with a core ring structure that differs from conventional taxanes wikipedia.org. While conventional taxoids typically possess a 6/8/6-membered core ring structure, abeotaxanes feature a 5/7/6-type ring structure wikipedia.org. This compound is an 11(15→1)-abeotaxane derivative wikipedia.orgnih.gov. This structural variation contributes to distinct pharmacological properties compared to traditional taxanes nih.gov.
Rationale for Novel Chemical Entity Research
The development of novel chemical entities like this compound is driven by the need to overcome limitations associated with existing therapeutic agents, particularly within the taxane class. A significant challenge with many conventional taxanes is their susceptibility to efflux pumps, such as P-glycoprotein (P-gp), which are part of the multidrug resistance mechanisms in cancer cells and also play a crucial role in the blood-brain barrier (BBB) cnspharma.comfrontiersin.orgtmc.edu. This limits the concentration of these drugs that can reach tumors, especially those in the central nervous system (CNS) cnspharma.comtmc.edu.
The rationale behind researching this compound as a novel chemical entity centers on its design to potentially circumvent these limitations. Preclinical studies and clinical data suggest that this compound is not a substrate for a wide spectrum of efflux pumps that constitute the BBB, including P-gp cnspharma.comtmc.educnspharma.com. This characteristic is intended to allow this compound to accumulate in the brain at higher concentrations compared to other taxanes, making it a promising candidate for treating CNS malignancies and potentially overcoming taxane resistance in other tumor types cnspharma.comsec.govtmc.edu.
Furthermore, while this compound shares the core mechanism of action with other taxanes – stabilizing microtubules and inhibiting cell division – its distinct structural features as an abeotaxane contribute to its unique pharmacokinetic properties, particularly its ability to cross the BBB sec.govwikipedia.orgnih.govfrontiersin.orgonclive.com. This makes it a subject of interest for research into its efficacy in treating cancers that have metastasized to the brain or primary brain tumors cnspharma.comnih.govfrontiersin.org.
Classification and Regulatory Status (e.g., Orphan Drug Designations for Specific Conditions)
This compound is classified as a novel semi-synthetic microtubule inhibitor and an abeotaxane cnspharma.comsec.gov. It has been investigated in early-phase clinical trials for various indications sec.gov.
In terms of regulatory status, this compound has received Orphan Drug Designation from the U.S. Food and Drug Administration (FDA) for specific rare conditions cnspharma.comonclive.comspringer.commedpath.comcnspharma.comnasdaq.com. These designations are granted to encourage the development of drugs for diseases or conditions affecting fewer than 200,000 people in the U.S. springer.com.
This compound has been granted Orphan Drug Designation by the FDA for the treatment of gliomas, pediatric neuroblastoma, and progressive supranuclear palsy onclive.commedpath.comcnspharma.comnasdaq.com. The Orphan Drug Designation may confer a period of market exclusivity upon approval cnspharma.comonclive.comcnspharma.comnasdaq.com.
Below is a table summarizing some key research findings:
Study Type | Indication | Combination Therapy | Key Finding | Source |
Preclinical | Breast Cancer Brain Metastases | Monotherapy | Reduced metastatic colonization in the brain in mouse models. | nih.govmedchemexpress.comresearchgate.net |
Phase 1 Clinical | Recurrent Glioblastoma (GBM) | Bevacizumab | Objective response rate of 60% and disease control rate of 96% in 23 subjects. Median OS of 13.4 months. tmc.educnspharma.comfirstwordpharma.com | tmc.educnspharma.comfirstwordpharma.com |
Phase 1 Clinical | Metastatic Melanoma | Temozolomide | Overall response rate 9.5% and disease control rate 42.9% in 21 patients. Stable disease in brain observed. | researchgate.net |
Phase 1 Clinical | Tauopathies (Alzheimer's, PSP, CBS) | Monotherapy | Less tolerated in AD patients; clinical worsening/biomarker changes in PSP/CBS. Did not support continued development for tauopathies. | scienceofparkinsons.comnih.gov |
This table provides a snapshot of research findings and is not exhaustive of all studies conducted with this compound.
Propriétés
Numéro CAS |
849213-15-6 |
---|---|
Formule moléculaire |
C46H63NO15 |
Poids moléculaire |
870.0 g/mol |
Nom IUPAC |
[(1R,2S,5R,7S,11R,12S,15S,18S,19S)-2,12-diacetyloxy-9-ethenyl-17-hydroxy-15-[(2R,3S)-2-hydroxy-5-methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoyl]oxy-14,19,20,20-tetramethyl-4,8,10-trioxapentacyclo[9.7.1.113,17.02,5.07,19]icos-13-en-18-yl] benzoate |
InChI |
InChI=1S/C46H63NO15/c1-13-32-58-30-20-31-45(22-55-31,61-26(6)49)36-38(60-39(51)27-17-15-14-16-18-27)46(54)21-29(57-40(52)34(50)28(19-23(2)3)47-41(53)62-42(7,8)9)24(4)33(43(46,10)11)35(56-25(5)48)37(59-32)44(30,36)12/h13-18,23,28-32,34-38,50,54H,1,19-22H2,2-12H3,(H,47,53)/t28-,29-,30-,31+,32?,34+,35-,36-,37-,38-,44+,45-,46?/m0/s1 |
Clé InChI |
FDTAUJJRHBRHIJ-BBGIBMRQSA-N |
SMILES |
CC1=C2C(C3C4(C(CC5C(C4C(C(C2(C)C)(CC1OC(=O)C(C(CC(C)C)NC(=O)OC(C)(C)C)O)O)OC(=O)C6=CC=CC=C6)(CO5)OC(=O)C)OC(O3)C=C)C)OC(=O)C |
SMILES isomérique |
CC1=C2[C@@H]([C@H]3[C@@]4([C@H](C[C@@H]5[C@]([C@H]4[C@@H](C(C2(C)C)(C[C@@H]1OC(=O)[C@@H]([C@H](CC(C)C)NC(=O)OC(C)(C)C)O)O)OC(=O)C6=CC=CC=C6)(CO5)OC(=O)C)OC(O3)C=C)C)OC(=O)C |
SMILES canonique |
CC1=C2C(C3C4(C(CC5C(C4C(C(C2(C)C)(CC1OC(=O)C(C(CC(C)C)NC(=O)OC(C)(C)C)O)O)OC(=O)C6=CC=CC=C6)(CO5)OC(=O)C)OC(O3)C=C)C)OC(=O)C |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>5 years if stored properly |
Solubilité |
Soluble in DMSO, not in water |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
TPI287; TPI-287; TPI 287; ARC100; ARC-100; ARC 100; NBT-287; NBT287; NBT 287 |
Origine du produit |
United States |
Elucidation of Molecular and Cellular Mechanisms of Action of Tpi-287
Fundamental Interactions of TPI-287 with Tubulin and Microtubule Dynamics
Microtubules are dynamic protein polymers formed from α- and β-tubulin heterodimers. These structures undergo continuous assembly (polymerization) and disassembly (depolymerization), a process crucial for maintaining cell shape, intracellular transport, and cell division. ontosight.aisci-hub.se this compound exerts its effects by binding to tubulin, thereby disrupting this delicate balance. medkoo.combocsci.comcancer.govchemwatch.net
Microtubule Stabilization Profile
This compound functions as a microtubule-stabilizing agent. researchgate.netonclive.comcnspharma.comalzheimersnewstoday.comoup.comglobenewswire.comfrontiersin.org Similar to other taxanes like paclitaxel and docetaxel, this compound binds to tubulin and promotes the assembly of microtubules while simultaneously stabilizing them against depolymerization. researchgate.netonclive.combocsci.comcnspharma.comcancer.govchemwatch.netfirstwordpharma.comfrontiersin.org This stabilization leads to an accumulation of excessively stable microtubules within the cell. medkoo.combocsci.comcancer.govchemwatch.net Research indicates that this compound stabilizes microtubules in mitotic cells, contributing to cell death. researchgate.netoup.comnih.gov Studies using a fluorescence-enhanced tubulin polymerization assay kit have shown that this compound stabilizes microtubules with kinetics comparable to or exceeding those of paclitaxel and docetaxel. nih.gov
Influence on Tubulin Polymerization and Depolymerization
The interaction of this compound with tubulin significantly influences the dynamics of microtubule assembly and disassembly. This compound inhibits the depolymerization, or shortening, of microtubules by stabilizing GDP-bound tubulin within the microtubule structure. cnspharma.com This inhibition of dynamic instability, the continuous process of growth and shrinkage, is a key aspect of its mechanism. medkoo.combocsci.comcancer.govchemwatch.net While this compound inhibits the polymerization of tubulin to a similar extent as other taxanes, its primary impact appears to be on preventing depolymerization, leading to the formation of hyperstable microtubule bundles. researchgate.netoup.comnih.gov
This compound's Mechanisms of Cell Cycle Perturbation
The disruption of microtubule dynamics by this compound has profound effects on the cell cycle, particularly in rapidly dividing cancer cells which are highly dependent on proper microtubule function for mitosis. ontosight.aicnspharma.com
Induction of Cell Cycle Arrest (e.g., G2/M Phase)
A major consequence of this compound's microtubule stabilization is the induction of cell cycle arrest. This compound causes cell cycle arrest primarily at the G2/M phase. medkoo.comonclive.combocsci.comcancer.govchemwatch.nettargetmol.com This occurs because the formation of a functional mitotic spindle, which is composed of microtubules and is necessary for chromosome segregation during mitosis, is severely impaired by the presence of hyperstable microtubules. cnspharma.com The inability to properly form the mitotic spindle triggers cell cycle checkpoints, leading to an arrest at the G2/M transition or within mitosis itself. medkoo.comonclive.combocsci.comcancer.govchemwatch.nettargetmol.com
Initiation of Apoptosis
Prolonged cell cycle arrest due to microtubule dysfunction ultimately triggers programmed cell death, or apoptosis, in susceptible cells. medkoo.comonclive.combocsci.comcnspharma.comcancer.govchemwatch.netfirstwordpharma.comontosight.aitargetmol.comnih.gov this compound-induced microtubule stabilization and subsequent mitotic arrest activate apoptotic pathways. medkoo.comonclive.combocsci.comcnspharma.comcancer.govchemwatch.netfirstwordpharma.comtargetmol.com Research has shown that this compound can synergistically induce apoptosis when combined with other agents, such as the Aurora-kinase A (AURKA) inhibitor alisertib, in glioblastoma cells. researchgate.netresearchgate.netoup.comnih.govnih.gov This synergistic effect on apoptosis appears to be a dominant mechanism for the enhanced growth inhibition observed with such combinations. researchgate.netnih.gov The induction of apoptosis by this compound, alone or in combination, contributes significantly to its antineoplastic activity. medkoo.comonclive.combocsci.comcnspharma.comcancer.govchemwatch.netfirstwordpharma.com
Molecular Basis for this compound Circumventing Multi-Drug Resistance
Multi-drug resistance (MDR) is a significant challenge in cancer chemotherapy, often mediated by the overexpression of efflux pumps, such as P-glycoprotein (P-gp), encoded by the MDR1 gene. aacrjournals.orgaacrjournals.orgscispace.com These pumps actively transport various chemotherapy drugs out of cancer cells, reducing their intracellular concentration and therapeutic efficacy. oup.comnih.govaacrjournals.orgscispace.com
A key advantage of this compound is its ability to circumvent certain MDR mechanisms that affect other taxanes like paclitaxel and docetaxel. researchgate.netnih.govnih.govascopubs.orgaacrjournals.orgoup.comnih.govaacrjournals.orgscispace.comresearchgate.net Unlike these earlier generation taxanes, this compound is not a substrate for the P-glycoprotein efflux pump. oup.comnih.govnih.govaacrjournals.org This structural difference allows this compound to evade being actively transported out of cells that overexpress P-gp, thereby maintaining effective intracellular concentrations to exert its cytotoxic effects. oup.comnih.govnih.govaacrjournals.org Preclinical studies have demonstrated that this compound is active in tumor cell lines and xenograft models that are resistant to other taxanes due to MDR1 P-gp expression. medkoo.comaacrjournals.orgaacrjournals.org The ability of this compound to bypass this common resistance mechanism provides a molecular basis for its potential efficacy in tumors that are refractory to conventional taxane-based therapies. medkoo.comaacrjournals.orgaacrjournals.org
Furthermore, computational modeling suggests a unique binding conformation for this compound with beta-tubulin, potentially contributing to its activity in drug-resistant cell types. aacrjournals.org While not a substrate for P-gp, some research suggests this compound may also act as a blocking agent in certain circumstances to reduce drug efflux, further contributing to its ability to overcome resistance. aacrjournals.org
Data Tables:
Mechanism Component | Effect of this compound | Supporting Evidence |
Tubulin/Microtubule Interaction | ||
Microtubule Stabilization | Induces stabilization of microtubules. medkoo.comresearchgate.netonclive.combocsci.comcnspharma.comcancer.govchemwatch.netalzheimersnewstoday.comoup.comglobenewswire.comfrontiersin.orgtargetmol.com | In vitro assays, cellular studies. nih.gov |
Tubulin Polymerization | Inhibits polymerization of tubulin (to a degree similar to other taxanes). researchgate.netnih.gov | In vitro polymerization assays. nih.gov |
Microtubule Depolymerization | Inhibits depolymerization of microtubules. cnspharma.com | Cellular studies, mechanism inference. cnspharma.com |
Cell Cycle Perturbation | ||
Cell Cycle Arrest | Induces arrest, primarily at the G2/M phase. medkoo.comonclive.combocsci.comcancer.govchemwatch.nettargetmol.com | Flow cytometry, cellular analysis. medkoo.comonclive.combocsci.comcancer.govchemwatch.nettargetmol.com |
Apoptosis Initiation | Initiates programmed cell death. medkoo.comonclive.combocsci.comcnspharma.comcancer.govchemwatch.netfirstwordpharma.comontosight.aitargetmol.comnih.gov | Annexin V binding, morphological analysis, synergy studies. researchgate.netresearchgate.netoup.comnih.govnih.gov |
Multi-Drug Resistance | ||
P-glycoprotein (P-gp) Efflux | Not a substrate for P-gp, allowing circumvention of this resistance mechanism. oup.comnih.govnih.govaacrjournals.org | Preclinical studies in MDR cell lines/xenografts. medkoo.comaacrjournals.orgoup.comnih.govnih.govaacrjournals.org |
Non-Substrate Nature for P-glycoprotein Efflux Pumps
A key characteristic distinguishing this compound from other taxanes, such as paclitaxel and docetaxel, is its inability to serve as a substrate for the P-glycoprotein (P-gp) efflux pump oup.comasco.orgbioworld.comnih.gov. P-gp, encoded by the MDR-1 gene, is a transmembrane protein that actively transports a wide range of substrates, including many chemotherapeutic agents, out of cells, contributing significantly to multidrug resistance (MDR) in cancer scirp.orgmdpi.com. The non-substrate nature of this compound for P-gp allows it to potentially circumvent resistance mechanisms associated with the overexpression of this efflux pump asco.org. Preclinical studies have demonstrated that this compound can avoid P-glycoprotein-mediated efflux due to its structural modifications researchgate.net.
Implications for Intracellular Accumulation and Retention
The inability of this compound to be effluxed by P-gp has significant implications for its intracellular accumulation and retention, particularly in cells that overexpress this transporter scirp.org. Unlike P-gp substrate taxanes, which are efficiently pumped out of resistant cells, this compound can achieve higher intracellular concentrations nih.govscirp.org. This enhanced intracellular accumulation is particularly relevant for its potential to penetrate the blood-brain barrier (BBB), which is rich in efflux pumps, including P-gp cnspharma.comoup.comresearchgate.net. Preclinical studies have shown that this compound readily accumulates in the brain following intravenous administration, a property not shared by other taxanes like paclitaxel oup.comnih.gov. This suggests that the non-substrate nature for P-gp facilitates its entry and retention within the central nervous system (CNS), allowing it to reach potentially therapeutic concentrations in brain tumors and other CNS-related conditions cnspharma.comresearchgate.netnih.gov.
Data from preclinical studies in mice and rats have demonstrated a multi-fold elevation of this compound in the brain compared to plasma, in terms of Cmax and AUC, supporting its ability to cross the BBB and accumulate in brain tissue nih.gov.
Unique Target Binding Conformations and Isoform Specificity of this compound (e.g., Mutant β-tubulin)
Like other taxanes, this compound exerts its cytotoxic effects by disrupting microtubule dynamics, which are essential for cell division cnspharma.com. It stabilizes GDP-bound tubulin in microtubules, thereby inhibiting depolymerization and preventing cell division cnspharma.com. While the primary target is tubulin, this compound's structural modifications may confer unique binding characteristics and potentially lead to specificity for certain tubulin isoforms, including mutant β-tubulin researchgate.net.
Microtubules are polymers of α- and β-tubulin heterodimers. Different isotypes of α- and β-tubulin exist, encoded by different genes, and these isotypes can exhibit tissue-specific expression nih.gov. Mutations in tubulin genes, particularly in β-tubulin, are associated with various disorders, including brain malformations (tubulinopathies) and can contribute to drug resistance abdominalkey.comfrontiersin.org.
Research suggests that this compound's structural modifications enable it to bind to mutant tubulin researchgate.net. This is a significant advantage as resistance to conventional taxanes can arise from mutations in tubulin that alter drug binding abdominalkey.com. While specific detailed data on this compound's binding affinity and conformation with various mutant β-tubulin isoforms were not extensively available in the provided snippets, the literature indicates its potential to overcome resistance mechanisms related to altered tubulin structure researchgate.net. The ability to bind mutant tubulin suggests that this compound may retain activity in tumors that have developed resistance to other taxanes through tubulin alterations.
Comprehensive Preclinical in Vitro Investigations of Tpi-287
Differential Cytotoxicity Profiling Across Diverse Neoplastic Cell Lines
Preclinical testing of TPI-287 has demonstrated its ability to inhibit tumor cell growth across a variety of in vitro cell lines, including those known to be sensitive and those resistant to taxanes medkoo.com.
Activity in Taxane-Sensitive Cellular Models
This compound has shown activity in taxane-sensitive cell lines derived from various cancer types, including breast cancer, uterine cancer, and non-small cell lung cancer medkoo.com. Its cytotoxic activity in breast cancer cells has been reported to be similar to that of other microtubule-stabilizing agents like paclitaxel and epothilones nih.govaacrjournals.org. For instance, in 231-BR brain-tropic breast cancer cells, this compound exhibited IC50 values and maximal toxicity in the low nanomolar range, comparable to paclitaxel, docetaxel, and ixabepilone nih.gov.
Activity in Taxane-Resistant Cellular Models (e.g., MDR1-expressing lines)
A key characteristic of this compound is its demonstrated activity in cell lines known to be resistant to taxanes, particularly those characterized by the expression of the MDR1 P-gp drug efflux pump aacrjournals.orgnih.gov. In vitro studies have shown this compound to be significantly more active than some comparator compounds in MDR+ cell lines, with activity up to 5 to 3900-fold greater scispace.comnih.gov. This compound has shown activity in taxane-resistant cell lines derived from breast cancer, colon cancer, and prostate cancer medkoo.com. Specifically, its IC50 values were observed to be up to two orders of magnitude lower than reference compounds in MDR1 P-gp expressing tumor cell lines such as MCF-7/NCI-ADR, HCT-15, HepG2, DU-145, and MES-SA/Dx5 aacrjournals.org. This suggests that this compound can circumvent the drug efflux mediated by P-gp aacrjournals.orgscispace.comnih.gov.
Evaluation of Cellular Proliferation and Invasion Inhibition by this compound
This compound has been evaluated for its effects on cellular proliferation and invasion in vitro. Studies have shown that this compound can inhibit tumor cell growth medkoo.com. In glioblastoma (GBM) cells, this compound significantly reduced cell invasion in 3-dimensional Matrigel invasion assays nih.govresearchgate.netresearchgate.net. While this compound alone demonstrated a reduction in invasion, its combination with the AURKA inhibitor alisertib was not more effective than this compound alone in inhibiting invasion in these models nih.govresearchgate.net.
Analysis of Apoptotic Signaling Pathway Modulation by this compound
This compound is known to induce apoptosis as part of its mechanism of action, which involves microtubule stabilization leading to cell cycle arrest medkoo.comtargetmol.com. Investigations into the apoptotic signaling pathways modulated by this compound have been conducted, particularly in combination with other agents nih.govresearchgate.netnih.gov.
Bcl-2 Family Protein Expression Alterations
Studies examining the effects of this compound on apoptotic signaling have included analysis of Bcl-2 family protein expression. In glioblastoma cells, treatment with this compound in combination with alisertib led to decreased levels of the anti-apoptotic protein Bcl-2 nih.govresearchgate.netresearcher.liferesearchgate.net. Concurrently, the expression of the pro-apoptotic protein Bak was significantly increased by the combination treatment nih.govresearchgate.netresearchgate.net. Knockdown of pro-apoptotic proteins Bim and Bak by siRNA decreased the apoptosis induced by the combination of alisertib and this compound in glioblastoma cell lines such as GB9, GB30, and U87 nih.govresearchgate.netresearchgate.net. These findings suggest that the modulation of Bcl-2 family proteins, specifically the decrease in anti-apoptotic Bcl-2 and increase in pro-apoptotic Bak and Bim, contributes to the apoptotic effects of this compound, particularly in combination therapies nih.govresearchgate.net.
Combinatorial Agent Efficacy with this compound in Cellular Models
Preclinical in vitro studies have investigated the efficacy of this compound in combination with other therapeutic agents. Cytotoxic synergy has been observed between this compound and the AURKA inhibitor alisertib against glioblastoma tumor cells in vitro nih.govresearchgate.netnih.govresearchgate.net. This synergistic effect is largely attributed to the synergistic induction of apoptosis nih.gov. While each agent alone induces a mitotic block, combination treatment significantly attenuates mitotic slippage, leading a majority of cells towards apoptosis nih.gov. The synergy between this compound and alisertib is thought to result from the convergence of complementary apoptotic signaling pathways researchgate.netresearchgate.net.
Table 1: Differential Cytotoxicity of this compound in Cancer Cell Lines
Cell Line | Cancer Type | Taxane Sensitivity | MDR1 Expression | Relative Activity vs. Comparators | Source |
Breast Cancer Lines | Breast | Sensitive | Not specified | Similar to paclitaxel | medkoo.comnih.gov |
Uterine Cancer Lines | Uterine | Sensitive | Not specified | Activity shown | medkoo.com |
NSCLC Lines | Non-Small Cell Lung | Sensitive | Not specified | Activity shown | medkoo.com |
MCF-7/NCI-ADR | Breast | Resistant | Yes | Up to two orders of magnitude lower IC50 than reference compounds | aacrjournals.org |
HCT-15 | Colon | Resistant | Yes | Up to two orders of magnitude lower IC50 than reference compounds | aacrjournals.org |
HepG2 | Liver | Resistant | Yes | Up to two orders of magnitude lower IC50 than reference compounds | aacrjournals.org |
DU-145 | Prostate | Resistant | Yes | Up to two orders of magnitude lower IC50 than reference compounds | aacrjournals.org |
MES-SA/Dx5 | Uterine | Resistant | Yes | Up to two orders of magnitude lower IC50 than reference compounds | aacrjournals.org |
Breast Cancer Lines | Breast | Resistant | Yes | 5 – 3900-fold more active than comparators | scispace.comnih.gov |
Colon Cancer Lines | Colon | Resistant | Yes | Activity shown | medkoo.com |
Prostate Cancer Lines | Prostate | Resistant | Yes | Activity shown | medkoo.com |
231-BR | Breast (Brain Metastatic) | Sensitive | Not specified | Similar cytotoxicity to paclitaxel, docetaxel, ixabepilone | nih.govaacrjournals.org |
Table 2: Effects of this compound and Alisertib on Bcl-2 Family Proteins in Glioblastoma Cells
Treatment Combination | Bcl-2 Protein Levels | Bak Protein Levels | Bim Protein Levels | Effect on Apoptosis | Source |
Alisertib + this compound | Decreased | Increased | Not specified directly, but knockdown decreased apoptosis | Synergistic Induction | nih.govresearchgate.netresearcher.liferesearchgate.netresearchgate.net |
Synergistic Interactions with Kinase Inhibitors (e.g., Aurora-Kinase A)
Preclinical in vitro studies have demonstrated that this compound, a novel CNS-penetrating taxane, exhibits synergistic interactions with various kinase inhibitors, particularly those targeting Aurora Kinase A (AURKA). These synergistic effects have been primarily investigated in the context of glioblastoma (GBM) cells, a highly aggressive form of brain cancer where AURKA is frequently overexpressed. researchgate.netresearchgate.netresearchgate.netresearchgate.netnih.gov
Research indicates that this compound can potentiate the cytotoxicity of selective AURKA inhibitors such as alisertib (MLN8237), MLN8054, and TC-A2317 in glioblastoma cell lines, including U87 and U1242 cells, as well as primary glioblastoma neurospheres. nih.govnih.govpatsnap.com Statistical analyses using methods like Bliss and Chou-Talalay have confirmed the presence of potent synergism between this compound and these AURKA inhibitors. nih.govnih.govpatsnap.com
Detailed research findings suggest that the synergistic interaction between this compound and AURKA inhibitors, particularly alisertib, is largely attributable to a synergistic induction of apoptosis. researchgate.netnih.govnih.govpatsnap.com Both this compound and AURKA inhibitors individually induce a mitotic block, a process where cell division is halted. However, tumor cells can sometimes evade apoptosis through a mechanism called mitotic slippage, where they exit the mitotic block without completing cell division. researchgate.netnih.govpatsnap.com The combination treatment with this compound and AURKA inhibitors has been shown to greatly attenuate this mitotic slippage, thereby committing a larger proportion of cells to apoptosis. researchgate.netnih.govpatsnap.com
Morphological and biochemical analyses have consistently revealed this synergistic induction of apoptosis. nih.govpatsnap.com Further mechanistic investigations have indicated that the potentiation of GBM growth inhibition by the combination of alisertib and this compound is, in part, mediated through effects on Bcl-2 family proteins. researchgate.netnih.gov Specifically, the combination treatment decreased anti-apoptotic Bcl-2 protein levels while significantly increasing the expression of the pro-apoptotic protein Bak in both in vivo and in vitro settings. researchgate.netnih.gov Knockdown of pro-apoptotic proteins Bim and Bak by siRNA has been shown to decrease apoptosis induced by the alisertib and this compound combination in certain glioblastoma cell lines. nih.gov
While the combination has shown significant synergistic effects on apoptosis and tumor volume reduction in preclinical models, studies investigating effects on cell invasion have shown that although both alisertib and this compound significantly reduced GBM cell invasion individually, their combination was not more effective than this compound alone in this regard. nih.gov
The observed synergistic activity in preclinical in vitro studies provides a strong rationale for further investigation and potential clinical testing of this compound in combination with AURKA inhibitors for the treatment of glioblastoma and other central nervous system neoplasms. researchgate.netnih.govnih.govpatsnap.com
Data Table: Synergistic Effects of this compound and AURKA Inhibitors in Glioblastoma Cells (Illustrative based on findings)
Cell Line / Model | Combination Treatment | Observed Effect | Synergism Confirmed By | Key Mechanism(s) Involved |
U87 Glioblastoma Cells | This compound + Alisertib | Potent Synergistic Cytotoxicity, Apoptosis Induction | Bliss and Chou-Talalay analyses nih.govnih.govpatsnap.com | Attenuation of mitotic slippage, Modulation of Bcl-2 family proteins researchgate.netnih.govpatsnap.comnih.gov |
U1242 Glioblastoma Cells | This compound + Alisertib | Potent Synergistic Cytotoxicity, Apoptosis Induction | Bliss and Chou-Talalay analyses nih.govnih.govpatsnap.com | Attenuation of mitotic slippage, Modulation of Bcl-2 family proteins researchgate.netnih.govpatsnap.comnih.gov |
Primary Glioblastoma Neurospheres | This compound + Alisertib | Potent Synergistic Cytotoxicity | Bliss and Chou-Talalay analyses nih.govnih.govpatsnap.com | Not explicitly detailed in snippets, likely related to apoptosis induction. |
Glioblastoma Cell Lines (various) | This compound + MLN8054, this compound + TC-A2317 | Potentiation of Cytotoxicity, often Synergistic | Bliss and Chou-Talalay analyses nih.govnih.govpatsnap.com | Apoptosis induction nih.govpatsnap.com |
Chemical Synthesis and Analytical Research Methodologies for Tpi-287
Semi-Synthetic Derivatization Strategies of TPI-287
This compound is described as a synthetic or semi-synthetic taxane derivative medkoo.comcnspharma.com. Its synthesis involves modifications to the taxane structure medpath.com. Specifically, it is an abeotaxane, differing from typical taxanes in that its core baccatin ring is five-membered rather than six-membered nih.gov. Structural modifications have been incorporated to enhance properties such as central nervous system penetration and to potentially bypass multidrug resistance efflux pump mechanisms researchgate.netnih.gov. The semi-synthesis of taxanes like Cabazitaxel involves steps such as silylation, methylation, and deprotection, starting from a taxane precursor uq.edu.au. While specific detailed derivatization strategies for this compound are not extensively detailed in the search results, its classification as a semi-synthetic taxane derivative implies chemical modifications of a naturally occurring taxane scaffold to achieve its unique properties medkoo.comcnspharma.com.
Analytical Techniques for this compound Quantification in Biological Matrices (e.g., Liquid Chromatography/Tandem Mass Spectrometry)
Quantifying pharmaceutical compounds in biological matrices is crucial for drug development and pharmacokinetic studies researchgate.net. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a widely used and powerful analytical technique for this purpose due to its high sensitivity, specificity, and rapid analysis capabilities researchgate.netpayeshdarou.ir. LC-MS/MS is considered the "go to" method for small molecule bioanalysis because of its sensitivity, selectivity, dynamic range, and robustness bioanalysis-zone.com.
The quantification of this compound in biological matrices like plasma and brain homogenates has been carried out using liquid chromatography/tandem mass spectrometry with internal standards nih.gov. Calibration curves are typically prepared in blank biological matrices to account for matrix effects nih.govnih.gov. Matrix effects, such as ion suppression, can occur in LC-MS/MS analysis of biological samples due to co-eluting components that alter analyte ionization nih.gov. Strategies to address matrix effects include proper sample preparation techniques like protein precipitation and the use of internal standards researchgate.netpayeshdarou.irnih.gov.
While specific parameters for this compound LC-MS/MS methods (e.g., specific columns, mobile phases, transitions) are not provided in the search results, the general principles of LC-MS/MS for quantifying pharmaceutical compounds in biological matrices apply researchgate.netpayeshdarou.irbioanalysis-zone.com. This involves chromatographic separation followed by mass spectrometric detection, often using multiple reaction monitoring (MRM) for enhanced specificity and sensitivity lcms.cz.
Structure-Activity Relationship (SAR) Studies of this compound
Structure-Activity Relationship (SAR) studies are fundamental in drug discovery to understand how modifications to a molecule's structure affect its biological activity octant.bioresearchgate.net. For this compound, a taxane derivative, SAR studies aim to elucidate the structural features responsible for its microtubule-stabilizing activity, its ability to cross the blood-brain barrier, and its reduced susceptibility to efflux pumps sec.govnih.govnih.gov.
Identification of Structural Moieties Critical for Biological Activity
This compound's mechanism of action involves stabilizing microtubules, similar to other taxanes like paclitaxel and docetaxel medkoo.comsec.gov. This stabilization disrupts cell division and induces apoptosis medkoo.comsec.gov. While the core baccatin ring of this compound is five-membered, unlike the six-membered ring in other taxanes, it retains the microtubule-stabilizing activity nih.gov. SAR studies on paclitaxel have indicated that the C-13 side chain and the benzoyl group at C-2 are important for anticancer activity uq.edu.au. This compound has several side chain substitutions and changes compared to paclitaxel and docetaxel, which contribute to its increased lipophilicity and ability to cross the blood-brain barrier nih.gov. The structural modifications in this compound confer the abilities to avoid P-glycoprotein and bind mutant tubulin nih.gov. These structural differences are critical for its unique pharmacological profile, particularly its brain penetration and activity against resistant cell lines sec.govnih.govnih.gov.
Design Principles for Overcoming Resistance Mechanisms
A significant challenge in cancer therapy is the development of drug resistance, often mediated by efflux pumps like P-glycoprotein (P-gp) or mutations in the drug target sec.govnih.govmdpi.com. This compound was designed with structural modifications specifically to overcome these resistance mechanisms sec.govresearchgate.netnih.gov. Its reduced susceptibility to efflux pumps such as P-gp is a notable advantage, giving it potential utility in treating drug-resistant cancers sec.gov. Structural modifications in this compound also enable it to bind to mutant tubulin nih.gov.
Design principles for overcoming resistance mechanisms in taxane-like compounds involve altering the structure to avoid recognition by efflux pumps, modifying the binding site interaction to retain activity against mutant tubulin, and potentially developing combination therapies that target resistance pathways sec.govresearchgate.netnih.govmdpi.com. This compound's design incorporates these principles, resulting in a compound that demonstrates activity against cell lines known to be resistant to other taxanes medkoo.com.
General Research Synthesis Methodologies Applicable to this compound Class Compounds
The synthesis of taxane-class compounds, including semi-synthetic derivatives like this compound, often involves complex multi-step processes starting from natural precursors or simpler synthetic intermediates medpath.comuq.edu.au. General research synthesis methodologies applicable to this class of compounds include various organic chemistry reactions such as esterification, acetylation, and functional group interconversions to introduce the desired modifications to the core taxane scaffold uq.edu.au.
Semi-synthesis from readily available natural taxanes or related diterpenoids is a common approach to access a variety of analogs uq.edu.au. This typically involves selective protection and deprotection of hydroxyl groups, modification of side chains, and alterations to the core ring structure uq.edu.au. For example, the semi-synthesis of Cabazitaxel involves several steps to modify a docetaxel precursor uq.edu.au.
Translational Research Trajectories and Potential Academic Applications of Tpi-287
Rationale for Investigating TPI-287 in Central Nervous System Malignancies
The primary rationale for investigating this compound in CNS malignancies is its ability to cross the blood-brain barrier and achieve therapeutic concentrations within the brain. cnspharma.comoup.comcnspharma.comaacrjournals.orgonclive.comnih.govfirstwordpharma.comfirstwordpharma.comnih.govclinicaltrials.gov This overcomes a significant limitation of many other cytotoxic agents, including earlier generation taxanes like paclitaxel and docetaxel, which are often substrates for efflux pumps at the BBB and thus have limited efficacy against brain tumors. cnspharma.comoup.comaacrjournals.orgnih.govclinicaltrials.gov The mechanism of action of this compound, stabilizing microtubules and inhibiting cell division, directly targets the proliferative nature of cancer cells, making it a potential therapeutic agent for CNS tumors. cnspharma.comoup.comcnspharma.comonclive.comnih.govfirstwordpharma.comontosight.ai
Glioblastoma Multiforme Research
Glioblastoma multiforme (GBM) is the most common and aggressive primary brain tumor, characterized by a poor prognosis and near-universal recurrence following initial treatment. oup.com The limited treatment options for recurrent GBM highlight the significant unmet need for new therapeutic agents. oup.com this compound has been investigated in the context of recurrent GBM. cnspharma.comoup.comcnspharma.comonclive.comfirstwordpharma.comfirstwordpharma.comcancer.govmedpath.comoup.com
A Phase 1 clinical trial evaluated this compound in combination with bevacizumab in adult patients with recurrent GBM who had received up to two prior relapses and had no prior exposure to anti-angiogenic therapy. oup.comcnspharma.comonclive.comfirstwordpharma.comoup.com This study demonstrated encouraging preliminary efficacy results in evaluable patients. cnspharma.comcnspharma.comonclive.comfirstwordpharma.com
Outcome | Result (23 evaluable patients) | Citation |
---|---|---|
Objective Response Rate (ORR) | 60% | cnspharma.comcnspharma.comonclive.comfirstwordpharma.com |
Disease Control Rate (DCR) | 96% | cnspharma.comcnspharma.comonclive.comfirstwordpharma.com |
Median Progression-Free Survival (PFS) | 5.5 months | oup.comonclive.comoup.com |
Median Overall Survival (OS) | 13.4 months | oup.comonclive.comoup.com |
These observed outcomes, particularly the median OS of 13.4 months, compare favorably with historical data for bevacizumab used as monotherapy or in combination with chemotherapy in similar patient populations, which typically show PFS of 2-4 months and OS of 6-9 months. onclive.comfirstwordpharma.com
Preclinical research has also explored combination strategies. In orthotopic human GBM xenograft mouse models, the combination of this compound and the Aurora-kinase A (AURKA) inhibitor alisertib demonstrated synergistic effects, leading to prolonged survival and reduced tumor volume through the induction of apoptosis. oup.comnih.gov In vitro studies further supported this synergy, showing that this compound and AURKA inhibitors synergistically inhibited the growth of both traditional and glioblastoma stem cell lines. nih.gov
This compound has received Orphan Drug Designation from the U.S. Food and Drug Administration (FDA) for treating gliomas, which includes GBM. cnspharma.comonclive.comfirstwordpharma.com CNS Pharmaceuticals is currently advancing plans for the development of this compound in GBM, including the potential initiation of a Phase 2 study and discussions with the FDA regarding the design of a registrational trial for recurrent GBM. cnspharma.comonclive.comfirstwordpharma.comfirstwordpharma.com
Brain Metastases Research
Brain metastases represent a significant clinical challenge, often resistant to systemic chemotherapies due to the blood-brain barrier. aacrjournals.org Preclinical studies have investigated the potential of this compound in this setting, leveraging its BBB permeability. aacrjournals.orgnih.govclinicaltrials.govascopubs.org
In an aggressive mouse model of brain metastases, this compound demonstrated the ability to prevent the formation of metastatic brain lesions, a finding not observed with paclitaxel in the same model. oup.com In vivo studies using models of human breast cancer brain metastasis showed that this compound effectively crossed the BBB, reached therapeutic concentrations in brain tissue, and significantly reduced the formation of large brain metastases. aacrjournals.orgnih.govascopubs.org
This compound has also been evaluated in a Phase 1 clinical study combining this compound with fractionated stereotactic radiotherapy (FSRT) in patients with brain metastases from advanced breast and non-small cell lung cancer (NSCLC). nih.govclinicaltrials.govascopubs.org The study aimed to determine the safety and recommended Phase 2 dose of this combination. nih.govclinicaltrials.govascopubs.org The rationale for combining this compound with radiotherapy is based in part on the established radiosensitizing effects of taxanes. nih.govascopubs.org
Pediatric Neuro-Oncology Research (e.g., Neuroblastoma, Medulloblastoma)
This compound has been included in clinical trials for pediatric neuro-oncology, specifically for recurrent neuroblastoma and medulloblastoma. cnspharma.comoup.comcnspharma.comfirstwordpharma.comfirstwordpharma.comnih.govresearchgate.net A Phase 1 dose escalation trial investigated this compound as a single agent and in combination with temozolomide in pediatric patients with refractory or recurrent neuroblastoma or medulloblastoma. nih.govresearchgate.net
This study determined the maximum tolerated dose (MTD) for this compound alone and in combination with temozolomide to be 125 mg/m². researchgate.net While the primary objective was to assess safety and tolerability and the study was not specifically designed to evaluate treatment response, stable disease was observed in some neuroblastoma patients who completed one cycle of this compound monotherapy. researchgate.net
This compound has received Orphan Drug Designation from the FDA for pediatric neuroblastoma. cnspharma.comonclive.comfirstwordpharma.com
Rationale for Investigating this compound in Neurodegenerative Conditions
The investigation of this compound in neurodegenerative conditions is based on its mechanism as a microtubule stabilizing agent and its ability to cross the BBB. frontiersin.orgbrainsupportnetwork.orgalzheimersnewstoday.comglobenewswire.comfirstwordpharma.combiospace.com Microtubule dysfunction is a recognized feature in several neurodegenerative diseases, particularly those classified as tauopathies. alzheimersnewstoday.comglobenewswire.comfirstwordpharma.com In these conditions, the abnormal accumulation and aggregation of hyperphosphorylated tau protein disrupts the normal function of microtubules, which are crucial for neuronal structure, transport, and survival. alzheimersnewstoday.comglobenewswire.comfirstwordpharma.com This disruption contributes to neurodegeneration and neuronal cell death. alzheimersnewstoday.com The hypothesis is that this compound, by stabilizing microtubules, could potentially compensate for the dysfunction caused by aberrant tau, thereby abrogating or even reversing the course of these diseases. alzheimersnewstoday.comglobenewswire.comfirstwordpharma.combiospace.com
Preclinical studies in tauopathy mouse models have provided support for this rationale, showing that brain-penetrant microtubule stabilizing agents, including this compound, were associated with improvements in cognitive performance and/or neuronal activity. alzheimersnewstoday.comglobenewswire.comfirstwordpharma.com
Tauopathies Research (e.g., Progressive Supranuclear Palsy, Corticobasal Syndrome)
This compound has been evaluated in Phase 1 clinical trials for 4-repeat tauopathies (4RT), specifically progressive supranuclear palsy (PSP) and corticobasal syndrome (CBS). frontiersin.orgbrainsupportnetwork.orgalzheimersnewstoday.comglobenewswire.comstanford.edubrainsupportnetwork.orgscienceofparkinsons.comscienceofparkinsons.comnih.govnih.govspringer.comucsf.edudrugbank.com These studies utilized a basket trial design, a research method previously used in cancer research that allows for the evaluation of a single drug in patients with different clinical diagnoses but a shared underlying molecular pathology, such as tau accumulation. stanford.edubrainsupportnetwork.orgscienceofparkinsons.comscienceofparkinsons.comnih.gov The Phase 1 trials were designed as placebo-controlled, double-blinded studies to assess safety, tolerability, and pharmacodynamics. globenewswire.comnih.govnih.gov
In the 4RT cohort (including patients with PSP and CBS) of one Phase 1 study, exploratory endpoints related to clinical and neuropsychological measures were evaluated. While the study was primarily focused on safety and tolerability, results indicated a dose-related worsening of dementia symptoms in patients treated with this compound compared to placebo. nih.govnih.gov Additionally, a higher incidence of falls was observed in the this compound group compared to the placebo group in 4RT patients. nih.govnih.gov
Despite undetectable levels of this compound in the cerebrospinal fluid (CSF) in this study, analysis of CSF biomarkers showed a decrease in chitinase-3-like protein-1 (YKL-40) levels in the 4RT treatment arm compared to placebo, suggesting a potential impact on inflammation. nih.govnih.gov
Alzheimer's Disease Research
Alzheimer's disease (AD) is another major neurodegenerative condition characterized by tau pathology. alzheimersnewstoday.comglobenewswire.com this compound has been investigated in a Phase 1 clinical trial for mild-to-moderate Alzheimer's disease as part of the same basket trial design that included 4RT patients. frontiersin.orgbrainsupportnetwork.orgalzheimersnewstoday.comglobenewswire.comstanford.edubrainsupportnetwork.orgscienceofparkinsons.comscienceofparkinsons.comnih.govnih.govucsf.edudrugbank.com This was a placebo-controlled, double-blinded study. globenewswire.comnih.govnih.gov
Early reports from a Phase 1 study mentioned possible evidence of clinical activity in AD patients treated with this compound and a statistically significant difference in Mini-Mental State Examination (MMSE) scores favoring the this compound group after 12 weeks. alzheimersnewstoday.comglobenewswire.com However, results from the same Phase 1 trial also indicated that this compound was less well-tolerated in patients with AD compared to those with 4RT due to the occurrence of anaphylactoid reactions. nih.govnih.gov Other findings from this study suggested that the drug ultimately did not show promise for treating these neurodegenerative diseases. stanford.edubrainsupportnetwork.org As of November 2023, no recent reports of development for Phase 1 studies of this compound in Alzheimer's disease (intravenous infusion) in the USA were identified. springer.com
Rationale for Investigating this compound in Other Systemic Malignancies with Resistance Challenges
The rationale for investigating this compound in systemic malignancies facing resistance challenges stems primarily from its proposed ability to circumvent common drug resistance mechanisms, particularly those mediated by efflux pumps like P-gp, and its potential to cross the blood-brain barrier. ncats.ionih.govbiospace.comecancer.org Many aggressive and advanced cancers develop resistance to conventional chemotherapies, limiting treatment options and contributing to disease progression. oaepublish.com Taxane resistance, often linked to P-gp overexpression or alterations in tubulin structure, is a significant clinical challenge in various cancers. nih.govoaepublish.com As a third-generation taxane analog designed to avoid P-gp-mediated efflux, this compound holds promise for academic investigation in malignancies where taxane resistance is prevalent. ascopubs.orgaacrjournals.orgnih.gov Its potential CNS penetration also makes it a candidate for studying systemic cancers that frequently metastasize to the brain, a site often refractory to many systemic agents. nih.govecancer.org
Hormone Refractory Prostate Cancer Research
Hormone-refractory prostate cancer (HRPC), also known as castration-resistant prostate cancer (CRPC), represents an advanced stage of the disease where cancer continues to grow despite androgen deprivation therapy. nih.govdntb.gov.ua Docetaxel-based chemotherapy has been a standard treatment for metastatic CRPC, but resistance frequently develops. nih.govdntb.gov.ua The emergence of resistance to taxanes like docetaxel in prostate cancer highlights the need for alternative microtubule-targeting agents that can overcome these resistance mechanisms. nih.govdntb.gov.ua
Academic research has explored this compound as a potential second-line therapy in HRPC patients who have progressed after prior docetaxel treatment. ascopubs.orgnih.gov A Phase 2 study investigated this compound in this patient population, stratifying patients based on their duration of response to prior taxane therapy. ascopubs.org
Research Findings in Hormone Refractory Prostate Cancer:
In a Phase 2 study of this compound in HRPC patients who had failed prior docetaxel therapy, preliminary results indicated evidence of antitumor activity. ascopubs.org The study included patients with documented bone metastases, some with measurable disease. ascopubs.org
Study Arm (Prior Taxane Therapy) | Number of Patients Enrolled | Number of Patients Evaluable for Efficacy | Median Duration of Prior Taxane Therapy | PSA Confirmed Partial Response (PR) | Stable Disease (SD) |
Arm 1 (>3 months) | 4 | 3 | 9.5 months (range 4-15) | 1 (9+ cycles) | 1 (6 cycles) |
Arm 2 (≤3 months) | 5 | 2 | 3 months (range 2-3) | 1 (10 cycles) | 0 |
Note: Data is based on evaluable patients in an interim analysis. ascopubs.org
These findings, although from an interim analysis with a limited number of evaluable patients, suggested that this compound demonstrated efficacy in both arms of the study, with some patients achieving confirmed PSA responses and stable disease after failing prior taxane therapy. ascopubs.org This supports the rationale for investigating this compound in taxane-resistant HRPC, potentially due to its ability to circumvent P-gp mediated resistance. ascopubs.orgaacrjournals.orgnih.gov
Metastatic Melanoma Research
Metastatic melanoma remains a challenging malignancy to treat, and while significant progress has been made with targeted therapies and immunotherapies, resistance and progression, particularly to the central nervous system, are common. nih.gov The high incidence of brain metastases in stage IV melanoma patients underscores the need for therapies with CNS activity. nih.gov Traditional systemic agents have had limited success in treating melanoma brain metastases due to the blood-brain barrier. nih.gov
This compound's potential to cross the BBB and circumvent multidrug resistance efflux pumps makes it a rational candidate for investigation in metastatic melanoma, especially in patients with or at risk of brain metastases. ncats.ioecancer.orgnih.govresearchgate.net
Research Findings in Metastatic Melanoma:
A Phase 1 study evaluated the combination of this compound and temozolomide in patients with metastatic melanoma, including those with stable treated or untreated brain metastases. nih.govresearchgate.netresearchgate.net The study aimed to determine the maximum tolerated dose of the combination and assess preliminary efficacy. nih.govresearchgate.net
Efficacy Endpoint | Number of Evaluable Patients | Result |
Complete Responses (CR) | 21 | 0 |
Partial Responses (PR) | 21 | 2 |
Stable Disease (SD) | 21 | 7 |
Objective Response Rate (ORR) | 21 | 9.5% |
Disease Control Rate (DCR) | 21 | 42.9% |
Note: Data is based on evaluable patients in the Phase 1 study. nih.govresearchgate.netresearchgate.net
Emerging Research Questions and Future Scholarly Directions for Tpi-287
Elucidating Broader Molecular Networks and Potential Off-Target Effects
Understanding the full spectrum of molecular interactions of TPI-287 is crucial. While its primary target is tubulin, further research is needed to fully elucidate its impact on broader molecular networks within cells. Investigating potential off-target effects is also a significant area of future study ub.edu. Off-target interactions could contribute to both therapeutic effects and unintended consequences, necessitating comprehensive analysis to build a complete molecular profile of this compound activity. This includes exploring its influence on signaling pathways beyond microtubule dynamics and assessing interactions with other cellular components researchsquare.com.
Advanced Preclinical Model Development (e.g., Patient-Derived Xenografts, Organoids)
To improve the predictability of this compound's efficacy in humans, there is a need for more advanced preclinical models that better recapitulate the complexity of human tumors and neurodegenerative conditions. Patient-derived xenografts (PDXs) and organoids (PDOs) are increasingly recognized as valuable tools for this purpose frontiersin.orgvhio.netnih.govmdpi.comnih.gov. These models maintain key characteristics of the original patient tissue, including heterogeneity and aspects of the tumor microenvironment, which are often lost in traditional cell line models frontiersin.orgmdpi.com. Developing and utilizing PDX and organoid models derived from various tumor types, particularly brain cancers and those resistant to other taxanes, as well as models for tauopathies, will be essential for evaluating this compound's activity and identifying responsive patient populations vhio.netnih.govnih.gov. Humanized PDX models that incorporate components of the human immune system are also valuable for assessing the interplay between this compound and the immune microenvironment frontiersin.org.
Exploring Novel Combinatorial Research Strategies (e.g., Radiosensitization potential)
Investigating this compound in combination with other therapeutic modalities is a promising direction to enhance its efficacy and overcome resistance. Its potential as a radiosensitizer, particularly in the context of brain metastases and glioblastoma, is an active area of research clinicaltrials.govasco.org. Given its ability to cross the BBB, combining this compound with radiation therapy could potentially improve local control of brain lesions clinicaltrials.gov. Research into combinations with other chemotherapeutic agents, targeted therapies, and immunotherapies is also warranted to identify synergistic interactions and improve patient outcomes researchgate.netox.ac.uknih.govnih.gov. Preclinical studies have shown synergistic effects with agents like the Aurora-kinase A (AURKA) inhibitor alisertib in glioblastoma models nih.gov.
Deeper Characterization of Resistance Mechanisms to this compound and Counter-Strategies
Understanding the mechanisms by which cancer cells develop resistance to this compound is critical for developing strategies to overcome it. While this compound was designed to circumvent MDR1 P-gp mediated efflux, other resistance mechanisms may exist researchgate.netaacrjournals.org. Future research should focus on identifying these mechanisms, which could involve alterations in tubulin structure or expression, activation of alternative survival pathways, or changes in the tumor microenvironment researchgate.net. Characterizing these mechanisms at the molecular level will facilitate the development of counter-strategies, such as identifying combination therapies that can resensitize resistant cells or developing new derivatives of this compound that are not affected by these mechanisms researchgate.net.
Integration of Omics Data for Predictive Biomarker Research
Methodological Advancements in this compound Compound Synthesis and SAR Analysis
Continued research into the synthesis of this compound and structure-activity relationship (SAR) analysis is important for potentially developing improved analogs with enhanced efficacy, reduced toxicity, or altered pharmacokinetic properties nih.govresearchgate.netd-nb.info. SAR studies can help identify specific structural features of this compound that are critical for its interaction with tubulin and its ability to bypass efflux pumps researchgate.net. Methodological advancements in synthetic chemistry can lead to more efficient and cost-effective production of this compound and its derivatives nih.gov. This research direction aims to optimize the compound's properties based on a deeper understanding of its molecular interactions and behavior in biological systems.
Q & A
Q. What are the key intermediates in TPI-287 synthesis, and how do they influence reaction efficiency?
this compound synthesis involves intermediates A, B, and C, derived from 10-deacetylbaccatin III (10-DAB). Intermediate A is synthesized via oxidation of a protected 10-DAB derivative, while Intermediate B is produced through selective reduction of Intermediate A. Intermediate C is formed by coupling Intermediate B with a specific side-chain compound (e.g., structure VII) under acidic conditions. These intermediates are critical for controlling stereochemistry and minimizing side reactions. Challenges include low yields during purification and scalability limitations due to sensitive reaction conditions (e.g., temperature-sensitive steps at -20°C) .
Q. How does this compound’s mechanism of action differ from earlier taxanes like paclitaxel?
this compound stabilizes microtubules by binding to β-tubulin, similar to other taxanes, but its structural modifications enhance blood-brain barrier (BBB) permeability. Unlike paclitaxel, which is excluded from the CNS, this compound achieves brain-to-plasma ratios >14 in murine models, enabling efficacy against CNS malignancies and neurodegenerative pathologies. Preclinical studies show it retains activity against paclitaxel-resistant cell lines, likely due to reduced susceptibility to P-glycoprotein efflux .
Q. What preclinical models validate this compound’s efficacy in brain metastasis?
In a 231-BR triple-negative breast cancer brain metastasis model, this compound (18 mg/kg administered on days 3, 7, and 11 post-inoculation) reduced brain metastatic colonization by 55% (p=0.028) and tumor proliferation by 16% (p=0.008). Delayed administration (days 18, 22, 26) diminished efficacy, highlighting the importance of early intervention .
Advanced Research Questions
Q. What methodological strategies address low yields in this compound intermediate synthesis?
- Catalyst optimization : Use of CSA (camphorsulfonic acid) or TFA (trifluoroacetic acid) improves coupling efficiency in Intermediate C synthesis .
- Solvent selection : Dichloromethane at controlled temperatures (-20°C) minimizes side reactions during oxidation steps .
- Purification protocols : Gradient chromatography with silica gel enhances purity (>98% by HPLC), critical for downstream reactions .
Q. How do contradictory biomarker results in this compound clinical trials inform trial design?
In Alzheimer’s disease (AD) trials, this compound showed a marginal reduction in MMSE decline compared to placebo, whereas in 4-repeat tauopathies (4RT; e.g., PSP/CBS), MMSE scores worsened. CSF YKL-40 levels decreased in 4RT (-8.4 ng/mL vs. placebo +10.4 ng/mL; p=0.048) but increased in AD. These discrepancies suggest disease-specific pharmacodynamics, necessitating stratified trial designs and biomarker validation .
Q. What experimental parameters optimize this compound’s BBB penetration in animal models?
- Dose scheduling : Higher doses (20 mg/m²) in 4RT trials achieved better CNS tolerability than AD cohorts .
- Administration timing : Early dosing (within 11 days post-inoculation) is critical for reducing brain metastasis .
- Species-specific PK : Rats exhibit higher brain-to-plasma ratios (up to 63.8) than mice (14.1), requiring species-adjusted dosing .
Q. How can researchers mitigate hypersensitivity reactions observed in this compound trials?
Anaphylactoid reactions occurred in 15% of AD patients at 20 mg/m², leading to trial termination. Mitigation strategies include:
- Premedication with antihistamines or corticosteroids.
- Dose escalation protocols (starting at 2.0 mg/m²) to identify tolerability thresholds .
Data Contradiction Analysis
Q. Why does this compound show divergent efficacy in cancer vs. neurodegenerative models?
Methodological Recommendations
- Synthesis : Prioritize intermediates with orthogonal protecting groups to streamline deprotection .
- Preclinical testing : Use orthotopic xenograft models for brain metastasis studies .
- Clinical design : Implement basket trials to evaluate cross-disease efficacy while monitoring CSF biomarkers (e.g., YKL-40) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.